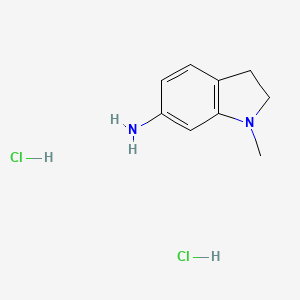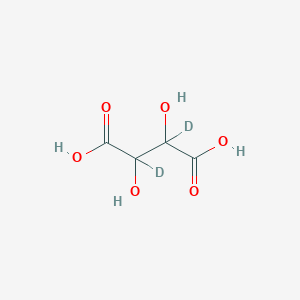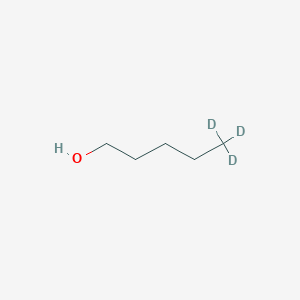
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Overview
Description
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a chemical compound with the CAS Number: 1803608-64-1 . It has a molecular weight of 181.66 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2-methoxyethyl)tetrahydrofuran-3-amine hydrochloride . The InChI code for this compound is 1S/C7H15NO2.ClH/c1-9-4-2-7(8)3-5-10-6-7;/h2-6,8H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Synthesis and Local Anesthetic Activity
The compound has been utilized in the synthesis of local anesthetic agents. For example, 5-(α-Amino-ω-phenylalkyl)-2-methyl-1-benzoxolanes were synthesized using catalytic hydrogenation of oximes over a Raney nickel catalyst. These compounds exhibit local anesthetic activity, highlighting the potential medical applications of derivatives of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride (Daukshas et al., 1995).
Antimicrobial and Anticoccidial Activity
Derivatives of this compound have shown significant antimicrobial and anticoccidial activities. The addition of an amine to derivatives has resulted in compounds that demonstrate notable efficacy as coccidiostats, useful in the treatment of poultry infections (Georgiadis, 1976).
Applications in Enzyme and Reaction Engineering
In the field of biocatalysis, this compound has been instrumental. Methoxyisopropylamine, a chiral amine with a structure related to 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride, is used in the chemical structures of certain herbicides. Its synthesis through transamination processes highlights its relevance in enzyme and reaction engineering (Matcham et al., 1999).
Electrocatalytic Applications
The compound has been used in the electrocatalytic degradation of aromatic amines. Its derivatives have been studied in the context of environmental remediation, particularly in the oxidation of pollutants (Pacheco et al., 2011).
Synthesis of Pharmaceutical Compounds
It has been employed in the synthesis of pharmaceutical compounds, particularly in the creation of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives (Ella-Menye et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-(2-methoxyethyl)oxolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-4-2-7(8)3-5-10-6-7;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVFCRBXQXNDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCOC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1433366.png)
![1-[5-chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B1433367.png)





